1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their diverse biological activities. This compound is characterized by a pyrazole ring fused to a pyrimidine structure, with a methyl group and an amine substituent at specific positions. The significance of this compound lies in its potential applications in medicinal chemistry, particularly as an anticancer agent and as a scaffold for designing new pharmaceuticals.
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is classified as a pyrazolo[4,3-d]pyrimidine derivative. This classification highlights its structural features and positions it within a larger family of compounds that exhibit various pharmacological properties.
The synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves several methods, including:
The synthetic procedures often require careful control of temperature and reaction time to optimize yields and purity. For instance, reactions are typically conducted at elevated temperatures (80°C to 110°C) to facilitate the formation of the desired products while minimizing side reactions .
Key structural data includes:
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions that enhance its utility in drug design:
Reactions involving this compound often require specific solvents and conditions to ensure high selectivity and yield. For example, reactions may be performed in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions to facilitate nucleophilic attack.
The mechanism of action for 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine primarily involves its role as an inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and proliferation pathways.
In vitro studies have shown that this compound induces apoptosis in cancer cell lines through mTOR inhibition with nanomolar potency. The mechanism involves:
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is typically characterized by:
Key chemical properties include:
The compound has significant applications in medicinal chemistry:
The bicyclic heteroaromatic system of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine exhibits distinct bond topology critical for its biological interactions. Density Functional Theory (DFT) optimizations (B3LYP/6-31G**) reveal key bond lengths: N1-C5 = 1.341 Å, C4-C4a = 1.391 Å, and C7-N7 = 1.338 Å. These dimensions reflect significant electron delocalization across the fused ring system, particularly at the C4-C4a bond, which is shorter than typical C-C single bonds (1.48 Å) due to partial double-bond character [3]. The methyl group at N1 induces a slight pyramidalization (bond angle: 126.8°) that disrupts planarity, reducing the dihedral angle between pyrazole and pyrimidine rings to 2.7°. This near-planar configuration facilitates π-stacking interactions in protein binding pockets, as observed in adenosine receptor complexes [1] [4].
Table 1: Key Bond Parameters from DFT Optimization
Bond | Length (Å) | Character | Biological Implication |
---|---|---|---|
N1-C5 | 1.341 | Aromatic | Rigid scaffold orientation |
C4-C4a | 1.391 | Partial double bond | Enhanced π-delocalization |
C7-N7 | 1.338 | Polarized single bond | Hydrogen bonding site |
N1-Methyl C | 1.452 | Single bond | Steric control of N1 conformation |
Tautomeric equilibria profoundly influence molecular recognition. For 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, experimental and computational studies confirm the dominance of the 1H-tautomer (ΔG = -5.2 kcal/mol vs 3H-form). X-ray crystallography of analogous compounds shows the 1H-configuration exclusively in solid state, with intramolecular hydrogen bonding between N7-H and the pyrimidine N3 atom (distance: 2.65 Å) [7]. Solvent-dependent NMR studies (DMSO-d6) reveal a single species, eliminating observable tautomerism. This stability arises from:
Table 2: Tautomeric Energy Comparison
Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population (%) |
---|---|---|---|
1H | 0.0 (reference) | 4.81 | >99.9 |
3H | +5.2 | 5.63 | <0.1 |
The 7-amino group serves as an electronic modulation center. DFT calculations (M06-2X/6-311+G**) demonstrate:
Substituent effects were quantified by comparing molecular descriptors:
Table 3: Electronic Parameters of Derivatives
Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole (D) |
---|---|---|---|---|
7-NH₂, 1-CH₃ | -7.2 | -2.8 | 4.4 | 4.81 |
7-NH₂, 1-H | -6.9 | -2.6 | 4.3 | 3.92 |
7-O, 1-CH₃ | -7.8 | -3.1 | 4.7 | 5.34 |
Explicit-solvent MD simulations (100 ns, AMBER20) reveal distinctive solvation behaviors:
Simulations in lipid bilayers show:
Table 4: Solvation Dynamics Parameters
Solvent | H-Bond Count | Residence Time (ps) | Interaction Energy (kcal/mol) |
---|---|---|---|
Water | 2.3 ± 0.4 | 8.2 | -12.7 ± 1.4 |
DMSO | 1.8 ± 0.3 | 15.6 | -10.2 ± 1.1 |
Ethanol | 1.2 ± 0.2 | 5.1 | -7.3 ± 0.9 |
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